A Spectroscopic Guide to Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: An In-depth Technical Analysis
A Spectroscopic Guide to Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: An In-depth Technical Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the expected spectral data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed predictive breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust analytical framework.
Molecular Structure and Key Features
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is a biaryl compound characterized by a methyl benzoate core substituted with a fluorine atom at the 2-position and a 4-nitrophenyl group at the 5-position. This unique arrangement of functional groups, including an ester, a fluoroaromatic, and a nitroaromatic moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and characterization in complex reaction mixtures.
Figure 1. Molecular Structure of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to its distinct chemical environments.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl ester protons. The aromatic protons on both rings will exhibit splitting patterns due to coupling with neighboring protons and, in the case of the fluorinated ring, with the ¹⁹F nucleus.
Table 1: Predicted ¹H NMR Data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |
| ~8.30 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear far downfield. Similar protons in 4-nitrophenyl derivatives typically resonate in this region. |
| ~7.80 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Protons meta to the nitro group are less deshielded than the ortho protons. |
| ~7.75 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6 | This proton is ortho to the ester group and meta to the fluorine, leading to a downfield shift and coupling to H-4. |
| ~7.50 | ddd, J ≈ 8.5, 8.5, 2.5 Hz | 1H | H-4 | This proton is coupled to H-6 and H-3, and also shows long-range coupling to the fluorine atom. |
| ~7.20 | dd, J ≈ 10.5, 8.5 Hz | 1H | H-3 | This proton is ortho to the fluorine atom, leading to a characteristic doublet of doublets splitting pattern with a large ortho H-F coupling constant. |
| ~3.95 | s | 3H | -OCH₃ | The methyl ester protons are expected to appear as a sharp singlet in a typical region for such functional groups.[1] |
Note: J values are approximate and based on typical coupling constants for aromatic systems.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the fluorine atom will cause splitting of the signals for the carbons in the fluorinated ring due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale and Supporting Evidence |
| ~164 | d, J ≈ 3 Hz | C=O | The carbonyl carbon of the ester group. The small coupling is due to its proximity to the fluorine atom. |
| ~160 | d, ¹JCF ≈ 255 Hz | C-2 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.[2] |
| ~150 | s | C-4' | The carbon bearing the nitro group is significantly deshielded. |
| ~145 | s | C-1' | The ipso-carbon of the nitrophenyl ring attached to the benzoate ring. |
| ~135 | d, J ≈ 8 Hz | C-6 | Aromatic carbon ortho to the ester group. |
| ~132 | s | C-5 | The ipso-carbon of the benzoate ring attached to the nitrophenyl ring. |
| ~129 | s | C-2', C-6' | Aromatic carbons on the nitrophenyl ring. |
| ~124 | s | C-3', C-5' | Aromatic carbons on the nitrophenyl ring. |
| ~120 | d, J ≈ 20 Hz | C-4 | Aromatic carbon coupled to the fluorine atom. |
| ~118 | d, J ≈ 25 Hz | C-3 | Aromatic carbon ortho to the fluorine atom. |
| ~115 | d, J ≈ 4 Hz | C-1 | The ipso-carbon of the benzoate ring attached to the ester group. |
| ~53 | s | -OCH₃ | The carbon of the methyl ester group.[1] |
Note: J values are approximate and based on typical C-F coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is expected to show characteristic absorption bands for the carbonyl group of the ester, the nitro group, and the C-F bond, as well as aromatic C-H and C=C stretching vibrations.
Table 3: Predicted IR Absorption Bands for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Supporting Evidence |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |
| ~1730 | Strong | C=O stretch (ester) | The carbonyl stretch of an aromatic ester is a strong and characteristic absorption. |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | Characteristic vibrations of the benzene rings. |
| ~1520, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch | The nitro group gives rise to two strong and easily identifiable stretching bands. |
| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester functional group. |
| ~1100 | Strong | C-F stretch | The C-F stretching vibration typically appears in this region as a strong band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, the molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be influenced by the presence of the ester, nitro, and fluoro groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate
| m/z | Fragment | Rationale |
| 275 | [M]⁺ | Molecular ion peak. |
| 244 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 216 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 199 | [M - NO₂]⁺ | Loss of the nitro group. |
| 168 | [C₁₂H₈FO]⁺ | A fragment resulting from further fragmentation. |
| 122 | [C₆H₄NO₂]⁺ | The 4-nitrophenyl cation. |
| 153 | [C₇H₄FO₂]⁺ | The 2-fluoro-benzoyl cation. |
Experimental Protocols
While specific experimental data for the title compound is not widely published, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Figure 2. General workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate. By understanding these expected spectral characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectral data.
References
-
Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1365. Available at: [Link]
-
PubChem. Methyl 2-Fluoro-5-nitrobenzoate. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information: Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Available at: [Link]
-
PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]
-
PubChem. 2-Nitrophenyl benzoate. Available at: [Link]
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Tetrahedral Intermediate
Carboxylate Product
Meisenheimer Complex\n(Resonance Stabilized)
SNAr Product
